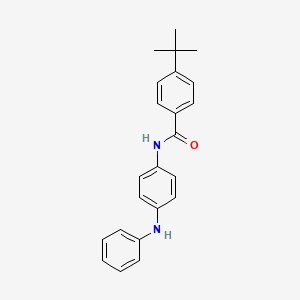
N-(4-anilinophenyl)-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-4-tert-butylbenzamide, also known as ANB-B, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-anilinophenyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including COX-2 and HDACs. COX-2 inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. HDAC inhibition leads to the acetylation of histones, which can alter gene expression and lead to changes in cell behavior.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-tert-butylbenzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-4-tert-butylbenzamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the growth of cancer cell lines. However, N-(4-anilinophenyl)-4-tert-butylbenzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of N-(4-anilinophenyl)-4-tert-butylbenzamide. One potential direction is the development of N-(4-anilinophenyl)-4-tert-butylbenzamide derivatives with improved solubility and selectivity for specific enzymes. Another direction is the investigation of the potential use of N-(4-anilinophenyl)-4-tert-butylbenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of N-(4-anilinophenyl)-4-tert-butylbenzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
N-(4-anilinophenyl)-4-tert-butylbenzamide is a promising chemical compound that has been widely researched for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been found to inhibit the growth of cancer cell lines and reduce inflammation. While there are some limitations to its use in lab experiments, there are several future directions for the research of N-(4-anilinophenyl)-4-tert-butylbenzamide, including the development of derivatives with improved solubility and selectivity and investigation of its potential use in combination with other drugs.
Méthodes De Synthèse
N-(4-anilinophenyl)-4-tert-butylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to obtain the amide intermediate, which is further reacted with aniline to obtain N-(4-anilinophenyl)-4-tert-butylbenzamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-4-tert-butylbenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. N-(4-anilinophenyl)-4-tert-butylbenzamide has also been found to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKMQDGCTXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

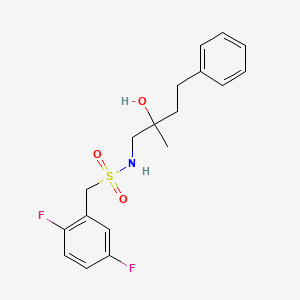
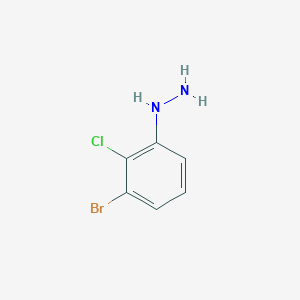
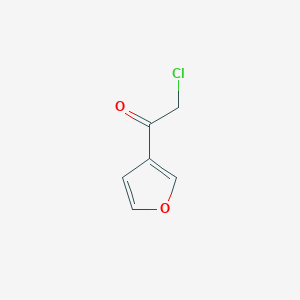
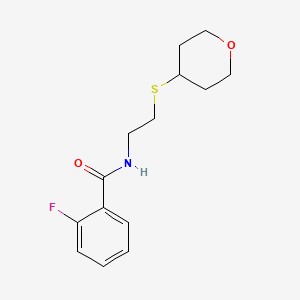

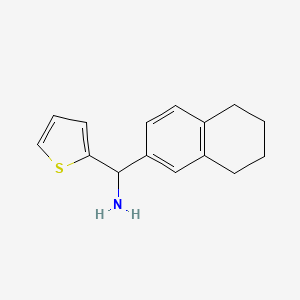
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
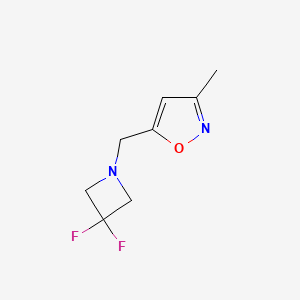
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
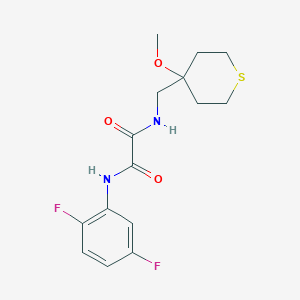
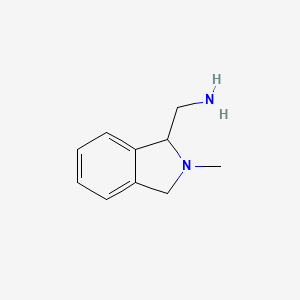
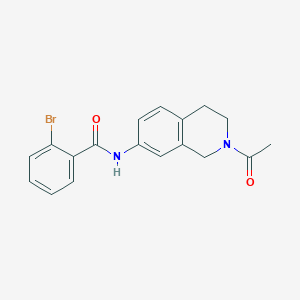
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)